molecular formula C14H14N4O2S B2376707 2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 1706080-83-2

2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2376707
CAS No.: 1706080-83-2
M. Wt: 302.35
InChI Key: NAICTCLVINULPA-UHFFFAOYSA-N
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Description

2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of an imidazolidine ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling with an imidazolidine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide
  • 2-oxo-N-((5-(thiophen-4-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide
  • 2-oxo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide

Uniqueness

The uniqueness of 2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-13-16-2-3-18(13)14(20)17-7-10-5-12(8-15-6-10)11-1-4-21-9-11/h1,4-6,8-9H,2-3,7H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAICTCLVINULPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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